2-oxo-2-(4-phenylpiperazin-1-yl)acetic acid
Description
Contextualization of Piperazine (B1678402) Derivatives in Contemporary Medicinal Chemistry Research
Piperazine and its derivatives are a cornerstone of modern medicinal chemistry, with a rich history of incorporation into a wide array of therapeutic agents. The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is considered a "privileged scaffold". This designation stems from its frequent appearance in bioactive compounds targeting a diverse range of biological targets.
The versatility of the piperazine moiety lies in its unique physicochemical properties. The two nitrogen atoms can be readily functionalized, allowing for the introduction of various substituents to modulate pharmacological activity, pharmacokinetic properties, and solubility. This adaptability has led to the development of numerous piperazine-containing drugs with applications across various therapeutic areas, including:
Antipsychotics: Many atypical antipsychotics feature a piperazine core, which often plays a crucial role in their interaction with dopamine (B1211576) and serotonin (B10506) receptors.
Antidepressants: The piperazine scaffold is integral to the structure of several antidepressants, contributing to their mechanism of action, often involving the inhibition of neurotransmitter reuptake.
Antihistamines: A number of H1 receptor antagonists incorporate a piperazine ring, which is key to their therapeutic effect in managing allergic reactions.
Anticancer agents: More recently, piperazine derivatives have been investigated for their potential as anticancer agents, with some compounds showing promising activity against various cancer cell lines.
The continued exploration of piperazine derivatives in medicinal chemistry underscores the enduring importance of this heterocyclic system in the quest for new and improved therapies.
Role of Substituted Acetic Acid Motifs in Bioactive Compound Design
The substituted acetic acid motif is another structural feature of paramount importance in the design of bioactive compounds. The carboxylic acid group, or its bioisosteres, can participate in a variety of non-covalent interactions with biological targets, including hydrogen bonding and ionic interactions. This ability to form strong connections with receptors and enzymes often translates into enhanced potency and selectivity.
The incorporation of an acetic acid moiety can also significantly influence the pharmacokinetic profile of a drug candidate. The acidic nature of this group can impact a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) properties. For instance, the presence of a carboxylic acid can enhance aqueous solubility, which is often a desirable characteristic for orally administered drugs.
Furthermore, the acetic acid unit can serve as a convenient handle for further chemical modification, allowing for the synthesis of esters, amides, and other derivatives. This chemical tractability provides medicinal chemists with the flexibility to fine-tune the properties of a lead compound to optimize its therapeutic potential. The use of acetic acid and its derivatives is widespread in the synthesis of active pharmaceutical ingredients (APIs), where it can act as both a reagent and a solvent. alliancechemical.com
Overview of 2-oxo-2-(4-phenylpiperazin-1-yl)acetic acid as a Versatile Synthetic Scaffold and Core Structure
The compound this compound serves as a highly versatile synthetic scaffold, combining the advantageous features of both the piperazine and substituted acetic acid motifs. Its structure allows for the facile generation of a diverse library of derivatives through reactions at the carboxylic acid functionality.
One of the most common synthetic transformations involving this compound is the formation of amides. By coupling the carboxylic acid with a wide range of primary and secondary amines, researchers can introduce a vast array of chemical functionalities. This approach has been successfully employed to synthesize series of novel compounds with potential therapeutic activities. For example, derivatives of this compound have been investigated for their anticonvulsant properties.
The versatility of this scaffold is further demonstrated by its use in the synthesis of more complex heterocyclic systems. The reactive nature of the acetic acid group, combined with the inherent reactivity of the piperazine ring, provides a platform for the construction of novel molecular architectures. The phenylpiperazine moiety itself is a key pharmacophore in a number of biologically active compounds, and its combination with the oxo-acetic acid side chain creates a unique building block for drug discovery.
Below is a table summarizing some of the key derivatives that can be synthesized from this compound and their potential applications:
| Derivative Class | Synthetic Transformation | Potential Therapeutic Application |
| Amides | Coupling with various amines | Anticonvulsant, Antimicrobial, Anticancer |
| Esters | Esterification with alcohols | Prodrug design, Modulation of solubility |
| Heterocyclic adducts | Cyclization reactions | Exploration of novel chemical space |
Scope and Objectives of Academic Investigations on this compound
Academic investigations into this compound and its derivatives are primarily driven by the pursuit of new therapeutic agents. The overarching objective is to leverage the unique structural features of this compound to design and synthesize novel molecules with improved efficacy, selectivity, and pharmacokinetic properties compared to existing drugs.
The scope of this research is broad and encompasses several key areas:
Discovery of Novel Bioactive Compounds: A major focus is the synthesis of libraries of derivatives and their screening against a wide range of biological targets. This exploratory approach aims to identify new lead compounds for various diseases, including neurological disorders, infectious diseases, and cancer. For instance, research has been conducted to explore the potential of quinazolinone derivatives incorporating the 2-(4-(phenyl)piperazin-1-yl)acetamide moiety for their antimicrobial and anticancer activities. nih.govpharmacophorejournal.com
Structure-Activity Relationship (SAR) Studies: Once a lead compound is identified, systematic modifications are made to the core structure of this compound to understand the relationship between chemical structure and biological activity. These studies are crucial for optimizing the potency and selectivity of a drug candidate.
Development of Novel Synthetic Methodologies: The synthesis of derivatives of this compound can also drive the development of new and efficient synthetic methods. This aspect of the research contributes to the broader field of organic chemistry.
Investigation of Pharmacological Mechanisms: For compounds that exhibit promising biological activity, further studies are conducted to elucidate their mechanism of action at the molecular level. This knowledge is essential for the rational design of next-generation drug candidates.
In essence, academic research on this compound is a multidisciplinary endeavor that combines principles of organic synthesis, medicinal chemistry, and pharmacology to address unmet medical needs.
Structure
3D Structure
Properties
CAS No. |
791582-32-6 |
|---|---|
Molecular Formula |
C12H14N2O3 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
2-oxo-2-(4-phenylpiperazin-1-yl)acetic acid |
InChI |
InChI=1S/C12H14N2O3/c15-11(12(16)17)14-8-6-13(7-9-14)10-4-2-1-3-5-10/h1-5H,6-9H2,(H,16,17) |
InChI Key |
GEVDWNOCZLFZOL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 Oxo 2 4 Phenylpiperazin 1 Yl Acetic Acid and Its Analogues
General Synthetic Strategies for 2-oxo-2-(4-phenylpiperazin-1-yl)acetic acid
The construction of the this compound scaffold can be achieved through several reliable synthetic routes. These methods primarily involve the formation of the crucial amide bond between a phenylpiperazine moiety and a two-carbon acyl unit.
Amide Bond Formation via Carboxylic Acid Activation (e.g., EDC.HCl/HOBt, DCC)
A prevalent and highly effective method for synthesizing this compound analogues involves the coupling of a carboxylic acid precursor with 1-phenylpiperazine. This reaction is typically facilitated by activating the carboxylic acid group to make it more susceptible to nucleophilic attack by the secondary amine of the piperazine (B1678402) ring.
Commonly employed coupling agents for this transformation include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) in the presence of an additive such as 1-hydroxybenzotriazole (HOBt). For instance, an analogue, 4-(2-oxo-2-(4-phenylpiperazin-1-yl)-ethyl)-2H-benzo[b] researchgate.netnih.govoxazin-3-(4H)-one, was synthesized by reacting 2-(3-oxo-2H-benzo[b] researchgate.netnih.govoxazin-4(3H)-yl)acetic acid with 1-phenylpiperazine using EDC.HCl and HOBt as the coupling reagents in the presence of a base like N,N-diisopropylethylamine (DIPEA) in dichloromethane (CH2Cl2). researchgate.net This method is widely favored due to its mild reaction conditions and the high yields it typically affords. The general mechanism involves the reaction of the carboxylic acid with EDC to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. HOBt is added to suppress side reactions and improve the efficiency of the coupling.
Another well-established coupling agent for this purpose is N,N'-Dicyclohexylcarbodiimide (DCC). The mechanism of amide formation with DCC is similar to that of EDC, where the carboxylic acid is activated to form an O-acylisourea intermediate, which then reacts with the amine. This method is particularly useful in peptide synthesis and can be applied to the synthesis of various amides.
| Coupling Agent | Additive | Base | Solvent | Typical Application |
| EDC.HCl | HOBt | DIPEA | CH2Cl2 | Synthesis of benzoxazinone derivatives of this compound researchgate.net |
| DCC | - | - | Various | General amide bond formation, including peptide synthesis |
Nucleophilic Acylation and Alkylation Approaches to Incorporate the Piperazine Moiety
An alternative strategy for constructing the 2-oxo-2-(4-phenylpiperazin-1-yl)acetyl skeleton involves the direct reaction of 1-phenylpiperazine with a suitable electrophilic two-carbon unit.
Nucleophilic Acylation: This approach utilizes a nucleophilic substitution reaction where 1-phenylpiperazine acts as the nucleophile. A common electrophile for this purpose is ethyl chlorooxoacetate (also known as ethyl chloroglyoxylate). sigmaaldrich.comscbt.com The reaction between 1-phenylpiperazine and ethyl chlorooxoacetate would yield ethyl 2-oxo-2-(4-phenylpiperazin-1-yl)acetate. nih.gov This ester can then be hydrolyzed under basic or acidic conditions to afford the desired this compound.
Alkylation: While not directly forming the oxo-acetic acid moiety in one step, alkylation of 1-phenylpiperazine with an appropriate halo-ester, such as ethyl bromoacetate, can serve as a precursor. This reaction typically proceeds in the presence of a base like potassium carbonate in a suitable solvent such as acetonitrile. chemspider.com The resulting product, ethyl 2-(4-phenylpiperazin-1-yl)acetate, would then require a subsequent oxidation step at the alpha-carbon to introduce the ketone functionality, followed by ester hydrolysis to yield the final carboxylic acid.
| Approach | Reagents | Intermediate Product |
| Nucleophilic Acylation | 1-Phenylpiperazine, Ethyl chlorooxoacetate | Ethyl 2-oxo-2-(4-phenylpiperazin-1-yl)acetate nih.gov |
| Alkylation | 1-Phenylpiperazine, Ethyl bromoacetate, K2CO3 | Ethyl 2-(4-phenylpiperazin-1-yl)acetate |
Multistep Synthesis Pathways for Complex Derivatives
The this compound core is often incorporated into more complex molecular architectures to modulate biological activity. These syntheses often involve multiple steps, beginning with the construction of a different heterocyclic system which is then functionalized with the desired side chain.
For example, a series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives were synthesized through a multistep pathway. researchgate.net This synthesis started with the formation of a quinazolinone ring, followed by the introduction of a piperazine-containing side chain via nucleophilic substitution. Although this example does not directly yield this compound, it demonstrates a common strategy where the phenylpiperazine moiety is introduced as part of a larger synthetic scheme to create complex, bioactive molecules. researchgate.net
Derivatization at the Carboxylic Acid Functionality of this compound
The carboxylic acid group of this compound is a versatile handle for further chemical modifications, allowing for the synthesis of a diverse range of derivatives such as esters and amides.
Synthesis of Esters and Carboxamides
Esters: The esterification of this compound can be achieved through standard methods. For instance, reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) or by conversion of the carboxylic acid to a more reactive acyl halide followed by reaction with an alcohol. The synthesis of ethyl 2-oxo-2-(4-phenylpiperazin-1-yl)acetate has been reported, indicating the feasibility of forming ester derivatives of this acid. nih.gov
Carboxamides: The synthesis of carboxamides from this compound follows the same principles of amide bond formation described in section 2.1.1. The carboxylic acid is activated using coupling agents like EDC.HCl/HOBt or DCC, followed by the addition of a primary or secondary amine. This approach has been utilized to prepare a series of 2-oxo-2-(4-phenylpiperazin-1-yl)acetamide derivatives. researchgate.netacs.orgnih.gov For example, N-(2-(2-Oxo-2-(4-phenylpiperazin-1-yl)acetyl)phenyl)acetamide was synthesized and characterized, demonstrating the successful amidation of a related precursor. acs.org
| Derivative | Synthetic Method | Key Reagents |
| Esters | Fischer Esterification or Acyl Halide Route | Alcohol, Acid catalyst (e.g., H2SO4) or Thionyl chloride |
| Carboxamides | Amide coupling | Primary/Secondary Amine, EDC.HCl/HOBt or DCC |
Formation of Hydrazides and Related Nitrogen-Containing Analogues
The carboxylic acid functionality can also be converted into hydrazides, which are valuable intermediates for the synthesis of various heterocyclic compounds. The most common method for preparing hydrazides is the reaction of the corresponding ester with hydrazine hydrate. Therefore, the ethyl ester, ethyl 2-oxo-2-(4-phenylpiperazin-1-yl)acetate, would be a suitable precursor for the synthesis of 2-oxo-2-(4-phenylpiperazin-1-yl)acetohydrazide upon treatment with hydrazine hydrate. This transformation is a standard procedure in organic synthesis.
Modifications of the Phenyl Ring and Piperazine Core
The structural framework of this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse range of analogues. Researchers have particularly focused on introducing substituents to the phenyl ring and altering the piperazine core to investigate their influence on the molecule's properties.
The introduction of various substituents onto the phenyl ring of 4-phenylpiperazine derivatives has been a key strategy in modifying their chemical character. These substitutions can significantly alter the electronic and steric properties of the molecule. For instance, the synthesis of analogues with electron-withdrawing groups, such as a trifluoromethyl group at the meta-position, has been reported. nih.gov Similarly, chloro-substituted analogues, specifically with a chlorine atom at the para-position of the phenyl ring, have been synthesized. nih.gov These modifications are typically achieved by starting with appropriately substituted anilines in the synthesis of the 4-phenylpiperazine moiety. The specific placement and nature of these substituents are crucial in structure-activity relationship (SAR) studies. nih.gov
Integration of this compound into Fused Heterocyclic Systems
The this compound moiety has been successfully integrated as a building block into a variety of more complex, fused heterocyclic systems. This strategy aims to combine the structural features of the parent molecule with those of other pharmacologically relevant scaffolds, leading to hybrid molecules with novel properties.
The synthesis of quinazoline and quinazolinone derivatives often involves the reaction of 2-substituted-3,1-benzoxazin-4-ones with various amine compounds. researchgate.net The 2-oxo-2-(4-phenylpiperazin-1-yl)acetyl moiety can be introduced by reacting a suitable quinazoline precursor with 2-chloro-1-(4-phenylpiperazin-1-yl)ethan-1-one. This approach has led to the development of complex molecules where the phenylpiperazine group is linked to the quinazoline core. pharmacophorejournal.comekb.eg
Similarly, the pyridazinone scaffold has been a target for derivatization. Synthetic routes to pyridazin-3(2H)-one derivatives have been established, often starting from 3-oxo-2-arylhydrazonopropanals. nih.gov The 4-amino-pyridazin-3(2H)-one core, in particular, has been identified as a valid scaffold for further modification. semanticscholar.orgunifi.it The this compound portion can be linked to this core, for example, through an amide bond formation with an amino-functionalized pyridazinone.
A series of 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones have been synthesized and evaluated for their biological activities. nih.gov The synthesis typically involves the reaction of a 4-phenylpiperazine derivative with a suitable pyrrolidine-2,5-dione precursor bearing a reactive group, such as a haloacetyl moiety. nih.govnih.gov
The azetidin-2-one, or β-lactam, ring is another important heterocyclic system that has been combined with the this compound framework. The synthesis of azetidinones can be achieved through the cycloaddition of a ketene with an imine (a Schiff base). For instance, a Schiff base derived from a 4-phenylpiperazine-containing aldehyde can be reacted with chloroacetyl chloride in the presence of a base like triethylamine to yield the corresponding azetidinone derivative. rdd.edu.iqchemijournal.com
The acidic functionality of 2-(3-oxo-2H-benzo[b] rdd.edu.iqmdpi.comoxazin-4(3H)-yl)acetic acid has been utilized to create amide derivatives by coupling it with 4-phenylpiperazine. researchgate.net This reaction is typically facilitated by peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt). researchgate.net
Coumarin derivatives have also been conjugated with the 2-oxo-2-(4-phenylpiperazin-1-yl)acetyl moiety. nih.gov Synthetic strategies for coumarins are diverse and include methods like the Pechmann reaction, Knoevenagel condensation, and others, starting from various phenols and carboxylic acids or their derivatives. nih.govrdd.edu.iqarkajainuniversity.ac.inrdd.edu.iq The linkage to the phenylpiperazine part is often achieved by creating an ether or an amide bond between the two scaffolds.
Furthermore, the thiazolo[3,2-b]-1,2,4-triazinone nucleus has been explored as a fusion partner. The synthesis of derivatives of this scaffold often involves a multi-step process starting from a 3-mercapto-1,2,4-triazin-5-one, which undergoes S-alkylation followed by intramolecular cyclization. nih.gov The resulting carboxylic acid-functionalized thiazolo-triazinone can then be coupled with 4-phenylpiperazine to form the final conjugate. nih.govmdpi.com
Detailed Research Findings
| Modification Site | Synthetic Approach | Key Reagents | Resulting Scaffold | Reference(s) |
| Phenyl Ring | Starting with substituted anilines | 3-(Trifluoromethyl)aniline, 4-Chloroaniline | Substituted 4-phenylpiperazine | nih.gov |
| Piperazine Ring | Introduction of chiral centers | Methylating agents | 2/3-Methylpiperazine derivatives | researchgate.net |
| Quinazoline | Reaction with benzoxazinone derivatives | 2-Chloro-1-(4-phenylpiperazin-1-yl)ethan-1-one | Quinazoline-phenylpiperazine conjugates | researchgate.netpharmacophorejournal.comekb.eg |
| Pyridazinone | Amide coupling with amino-pyridazinone | This compound, DCC/HOBt | Pyridazinone-phenylpiperazine conjugates | nih.govsemanticscholar.orgunifi.it |
| Pyrrolidine-2,5-dione | Reaction with haloacetylated succinimide | N-(2-bromoacetyl)pyrrolidine-2,5-dione, 4-Phenylpiperazine | 1-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-dione | nih.gov |
| Azetidinone | [2+2] Cycloaddition (Staudinger synthesis) | Schiff base, Chloroacetyl chloride, Triethylamine | 1-(4-Phenylpiperazin-1-yl)-azetidin-2-one derivatives | rdd.edu.iqchemijournal.com |
| Benzoxazine | Peptide coupling | 2-(3-Oxo-2H-benzo[b] rdd.edu.iqmdpi.comoxazin-4(3H)-yl)acetic acid, EDC, HOBt, 4-Phenylpiperazine | 4-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H-benzo[b] rdd.edu.iqmdpi.comoxazin-3(4H)-one | researchgate.net |
| Coumarin | Various coumarin syntheses followed by linkage | Substituted phenols, β-ketoesters, Linker reagents | Coumarin-phenylpiperazine conjugates | nih.govnih.gov |
| Thiazolyl-Triazinone | Multi-step synthesis and amidation | 7-Oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acid, 4-Phenylpiperazine | Thiazolo[3,2-b]-1,2,4-triazinone-phenylpiperazine conjugates | nih.gov |
Hybridization with Benzimidazole and Adamantane Structures
The creation of hybrid molecules that incorporate multiple pharmacophores is a widely utilized strategy in medicinal chemistry to develop novel compounds. Methodologies for integrating benzimidazole and adamantane structures with phenylpiperazine-containing molecules are well-established, suggesting plausible routes for the derivatization of this compound.
Benzimidazole Hybridization: The synthesis of molecules combining phenylpiperazine and benzimidazole moieties has been achieved through various routes. One common approach involves the reaction of o-phenylenediamine with a suitable carboxylic acid or its derivative. Another established method is the direct coupling of a pre-formed benzimidazole intermediate with a phenylpiperazine unit. For instance, studies have shown the successful synthesis of phenylpiperazine-benzimidazole hybrids by refluxing a 2-(methylthio)-benzimidazole intermediate with 1-phenylpiperazine, leading to a nucleophilic substitution at the C-2 position of the benzimidazole ring. mdpi.com Similarly, derivatives such as 3-benzimidazol-1-yl-1-(4-phenylpiperizin-1-yl) propan-1-one have been synthesized, demonstrating the feasibility of linking these two heterocyclic systems. researchgate.net These established procedures indicate that this compound could be hybridized with an amino-substituted benzimidazole via standard peptide coupling reactions (using reagents like EDC and HOBt) to form a stable amide linkage. researchgate.net
Adamantane Hybridization: The adamantane cage is a rigid, lipophilic three-dimensional structure frequently incorporated into bioactive molecules. The most direct and common method for creating adamantane hybrids from a carboxylic acid is through the formation of an amide bond. belnauka.by Synthetic protocols describe the condensation reaction between an amine group, such as in aminoadamantane (amantadine), and a carbonyl group. mdpi.com Applying this to this compound, a straightforward synthesis would involve the coupling of its carboxylic acid group with an aminoadamantane derivative. This reaction typically proceeds under standard amide bond forming conditions, yielding a hybrid molecule that combines the phenylpiperazine-oxo-acetic acid scaffold with the bulky adamantane moiety. The resulting N-adamantyl-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide would merge the distinct physicochemical properties of both fragments.
Analytical and Spectroscopic Characterization Techniques in Synthetic Research
The structural confirmation of newly synthesized compounds, including derivatives of this compound, relies on a combination of modern analytical and spectroscopic techniques. These methods provide unambiguous evidence of the covalent structure, purity, and molecular weight of the target molecules. The primary techniques employed include Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). mdpi.comresearchgate.netresearchgate.net
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For derivatives of this compound, FT-IR spectra provide key information. The presence of a strong absorption band around 1640-1690 cm⁻¹ is characteristic of the C=O stretching vibration of the amide carbonyl group. researchgate.netresearchgate.net Another strong absorption near 2925 cm⁻¹ indicates the presence of C-H bonds. researchgate.net The C-N stretching vibrations within the piperazine ring are also observable. researchgate.net
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| C-H (Aromatic/Aliphatic) | Stretching | 2827 - 3000 | researchgate.netresearchgate.net |
| C=O (Amide) | Stretching | 1642 - 1690 | researchgate.netresearchgate.net |
| C=C (Aromatic) | Stretching | ~1461 | mdpi.com |
| C-N (Piperazine) | Stretching | ~1274 | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. Both ¹H NMR and ¹³C NMR are routinely used.
¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For a typical 2-oxo-2-(4-phenylpiperazin-1-yl)acetyl structure, the aromatic protons of the phenyl group appear as multiplets in the downfield region of δ 6.8–7.9 ppm. researchgate.net The protons on the piperazine ring typically resonate as two distinct triplets or multiplets between δ 3.2–3.9 ppm. researchgate.net The methylene protons (CH₂) adjacent to the carbonyl group would be expected in the range of δ 2.0-2.9 ppm. researchgate.netresearchgate.net In adamantane hybrids, the characteristic protons of the adamantane cage would produce signals typically between δ 1.6-2.2 ppm. mdpi.com
¹³C NMR Spectroscopy: This provides information on the carbon skeleton of the molecule. The carbonyl carbon of the amide is typically found significantly downfield, around 160-170 ppm. Aromatic carbons resonate in the δ 114–150 ppm range. mdpi.com The carbons of the piperazine ring generally appear at δ 46–52 ppm, while the methylene carbon adjacent to the carbonyl would be expected in a similar region. mdpi.comlew.ro For adamantane hybrids, the signals for the cage carbons are characteristic, with CH carbons appearing around δ 29-38 ppm and quaternary carbons appearing near δ 59 ppm. mdpi.comnih.gov Two-dimensional NMR techniques like COSY, HSQC, and HMBC are often employed for unambiguous assignment of all proton and carbon signals. nih.govmdpi.com
| Group | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) | Reference |
|---|---|---|---|
| Aromatic (Phenyl) | 6.8 - 8.0 (m) | 114 - 150 | mdpi.comresearchgate.net |
| Piperazine (-CH₂-N-CH₂-) | 3.2 - 3.9 (m) | 46 - 52 | mdpi.comresearchgate.netlew.ro |
| Methylene (-CH₂-CO-) | 2.0 - 2.9 (t) | ~50 | researchgate.netresearchgate.net |
| Carbonyl (-C=O) | - | 160 - 170 | researchgate.net |
| Adamantane (CH/CH₂) | 1.6 - 2.2 (m) | 29 - 43 | mdpi.com |
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of a compound by measuring its mass-to-charge ratio (m/z). Electrospray Ionization (ESI) is a common soft ionization technique that allows for the detection of the molecular ion, often as a protonated species [M+H]⁺. This provides direct confirmation of the successful synthesis of the target molecule and corroborates its molecular formula. researchgate.net High-Resolution Mass Spectrometry (HRMS) can further provide the exact mass, confirming the elemental composition with high precision.
Mechanistic Investigations and Preclinical Biological Profiling of 2 Oxo 2 4 Phenylpiperazin 1 Yl Acetic Acid Derivatives
Exploration of Molecular Targets and Ligand-Receptor Interactions
Derivatives of 2-oxo-2-(4-phenylpiperazin-1-yl)acetic acid have been investigated for their potential to inhibit various enzymes. The primary focus of published research has been on acetylcholinesterase, with computational studies suggesting broader enzymatic interactions.
Acetylcholinesterase (AChE) Inhibition Certain derivatives incorporating the phenylpiperazine moiety have demonstrated inhibitory activity against acetylcholinesterase, an enzyme critical in the breakdown of the neurotransmitter acetylcholine. A series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were synthesized and evaluated for their AChE inhibitory potential. researchgate.net Among the tested compounds, compound 6g emerged as the most potent, exhibiting a selective inhibitory activity against AChE over butyrylcholinesterase (BuChE). researchgate.net Kinetic analysis revealed that compound 6g acts as a mixed-type inhibitor. researchgate.net
In another study, a series of phthalimide-based compounds, including 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione derivatives , were synthesized and assessed for their anti-acetylcholinesterase effects. nih.govnih.gov The derivative featuring a 4-Fluorophenyl moiety (Compound 4b ) was identified as the most potent within its series. nih.gov
| Compound Class | Specific Compound | Target Enzyme | IC50 Value (µM) | Inhibition Type | Source |
| 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide | Compound 6g | AChE | 0.90 | Mixed-type | researchgate.net |
| 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide | Compound 6g | BuChE | 7.53 | - | researchgate.net |
| 2-(2-(4-(2-Oxo-2-(4-fluorophenyl)ethyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione | Compound 4b | AChE | 16.42 ± 1.07 | - | nih.gov |
| 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione | Compound 4a | AChE | 21.35 ± 2.11 | - | nih.gov |
Kinase and Protease Inhibition In silico bioactivity scoring has been performed on complex derivatives, specifically N-(4-oxo-2-(4-(4-(2-(substituted phenylamino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) benzamides. pharmacophorejournal.compharmacophorejournal.com These computational studies predict that the derivatives possess moderate potential as kinase inhibitors, protease inhibitors, and general enzyme inhibitors. pharmacophorejournal.compharmacophorejournal.com Quinazolinone derivatives, which share structural motifs with some of the studied compounds, are known to function as protein kinase inhibitors, which regulate processes like cell proliferation and division. researchgate.net
Other Enzyme Targets No specific preclinical data were identified in the reviewed literature regarding the direct inhibitory effects of this compound derivatives on aldose reductase, tyrosyl-tRNA synthetase, peroxiredoxin-2, or 15-lipoxygenase.
The interaction of this compound derivatives with neurotransmitter receptors has been primarily explored through computational models.
In silico bioactivity analyses of N-(4-oxo-2-(4-(4-(2-(substituted phenylamino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) benzamide derivatives suggest they are moderately active as G-protein coupled receptor (GPCR) ligands and nuclear receptor ligands. pharmacophorejournal.compharmacophorejournal.com The arylpiperazine scaffold is a well-established pharmacophore known for its interaction with serotoninergic and dopaminergic receptors. unina.it However, specific preclinical investigations focusing on the direct receptor modulation activities of this compound derivatives at dopamine (B1211576) D2 or serotonin (B10506) 5-HT2A receptors have not been detailed in the available literature.
Research into this class of compounds has identified significant interactions with neurotransmitter transporters, particularly the excitatory amino acid transporter 2 (EAAT2).
A series of 2-oxo-2-(4-phenylpiperazin-1-yl)acetamide derivatives were designed and synthesized as novel positive allosteric modulators (PAMs) for EAAT2. nih.gov This transporter is crucial for regulating synaptic glutamate levels, and its dysfunction is implicated in neurodegenerative conditions. nih.govresearchgate.net Through structure-affinity relationship studies, specific derivatives were identified that bind to EAAT2 with high affinity. nih.gov One particular compound demonstrated a high inhibitory constant (Ki), indicating strong binding to the transporter. nih.gov Ex vivo studies in rodents confirmed that a radiolabeled version of this compound could penetrate the brain and showed high specificity for EAAT2. nih.gov
| Compound Class | Specific Compound | Target Transporter | Binding Affinity (Ki) | Source |
| 2-oxo-2-(4-phenylpiperazin-1-yl)acetamide | Compound 4 | EAAT2 | 29 nM | nih.gov |
Additionally, general in silico bioactivity scores for more complex piperazine-containing quinazolinone derivatives predicted moderate activity as ion channel modulators. pharmacophorejournal.compharmacophorejournal.com However, specific preclinical studies on the interaction of this compound derivatives with voltage-gated sodium/calcium channels, Na+/Ca2+ exchanger isoforms, or the GABA transporter were not found in the reviewed scientific literature.
No preclinical studies were identified in the reviewed literature that specifically investigated the ability of this compound derivatives to bind to tubulin or affect its polymerization.
Cellular and Biochemical Mechanism of Action Studies (Excluding Clinical Human Data)
Several studies have evaluated the cytotoxic and antiproliferative effects of compounds containing the 2-oxo-2-(4-phenylpiperazin-1-yl)ethyl moiety against various cancer cell lines.
A series of new 1,2-benzothiazine derivatives bearing a 2-{2-[4-(phenyl)-1-piperazinyl]-2-oxoethyl} side chain were synthesized and tested for their effects on cell viability. mdpi.comnih.gov These compounds were evaluated against the MCF7 human breast adenocarcinoma cell line and the non-tumorigenic MCF10A epithelial cell line. nih.gov Several derivatives exhibited significant cytotoxic activity, with some showing potency comparable to or greater than the standard anticancer drug doxorubicin. mdpi.comnih.gov Notably, the compound BS230 , which features a 3,4-dichlorophenyl substitution on the piperazine (B1678402) ring, demonstrated potent cytotoxicity against MCF7 cancer cells while being less toxic to the healthy MCF10A cells. mdpi.com
In another study, novel thiazolinylphenyl-piperazine derivatives were assessed for their cytotoxic activity against human prostate (LNCAP, DU-145, PC-3) and breast (MCF-7, SKBR-3, MDA-MB231) cancer cell lines. unina.it The compounds significantly reduced the viability of breast cancer cells, with the most pronounced effects observed on the MCF-7 cell line. unina.it
| Compound Class | Specific Compound | Cell Line | Cell Type | IC50 Value (µM) | Source |
| 1,2-Benzothiazine derivative | BS230 | MCF7 | Breast Adenocarcinoma | ~1 | mdpi.comnih.gov |
| 1,2-Benzothiazine derivative | BS130 | MCF7 | Breast Adenocarcinoma | <1 | mdpi.comnih.gov |
| Thiazolinylphenyl-piperazine | Compound 2a | MCF-7 | Breast Adenocarcinoma | 15 | unina.it |
| Thiazolinylphenyl-piperazine | Compound 2b | MCF-7 | Breast Adenocarcinoma | 16 | unina.it |
| Thiazolinylphenyl-piperazine | Compound 2c | MCF-7 | Breast Adenocarcinoma | 19 | unina.it |
Furthermore, a series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives were evaluated for anticancer activity against human colon carcinoma (HCT116) and murine leukemia macrophage (RAW264.7) cell lines using the MTT assay. researchgate.net One compound in this series showed good anticancer activity, although it was less active than the standard drugs 5-fluorouracil and tomudex. researchgate.net
Induction of Apoptosis and Cell Cycle Modulation
Derivatives of this compound have been investigated for their potential to induce apoptosis and modulate the cell cycle in cancer cells. Certain piperazine and 2-azetidinone derivatives have demonstrated the ability to suppress proliferation and induce apoptosis in human cervical cancer HeLa cells. One particular compound, N-(3-chloro-2-(3-nitrophenyl)-4-oxoazetidin-1-yl)-2-(4-phenylpiperazin-1-yl) acetamide (B32628), was found to significantly inhibit the growth of HeLa cells in a concentration-dependent manner. This inhibition was associated with morphological changes, suppression of colony formation, and inhibition of cell migration. Further mechanistic studies revealed the induction of apoptosis through phosphatidylserine externalization, DNA fragmentation, and cell-cycle arrest.
Other related heterocyclic compounds, such as thiazolidinones, have also been shown to induce apoptosis in various cancer cell lines. These compounds can exhibit antiproliferative activity in a manner that is dependent on the cell cycle stage and the dose administered. For instance, some 4-thiazolidinone derivatives have been found to induce apoptosis through different molecular targets. Similarly, phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates (PAIB-SOs) act as antimitotic agents, blocking cell cycle progression in the G2/M phase, which ultimately leads to apoptotic cell death.
The induction of apoptosis and cell cycle arrest by these compounds suggests their potential as anticancer agents. For example, a promising 2-(thiophen-2-yl)acetic acid derivative was observed to cause cycle arrest in the G0/G1 phase at 24 hours of exposure, and at later time points, it led to an increase in the subG0/G1 fraction, indicative of apoptosis or necrosis.
Interference with Nucleic Acid Synthesis and Cellular Processes
The mechanism of action for some derivatives extends to the inhibition of crucial cellular processes, including nucleic acid synthesis. Certain 2-arylbenzoxazole derivatives have been found to exhibit significant inhibitory activity against topoisomerase II, an enzyme essential for DNA replication and transcription. One such compound, 5-chlorotolylbenzoxazole, was identified as a significant DNA topoisomerase II inhibitor. This interference with DNA synthesis and repair can be a key factor in the antitumor effects of these compounds.
Preclinical Efficacy Studies in Animal Models (Non-Clinical Focus)
Anticonvulsant Activity Assessment (e.g., MES, 6 Hz, scPTZ tests)
A significant body of research has focused on the anticonvulsant properties of this compound derivatives in various animal models. These studies commonly employ the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and 6 Hz seizure tests to evaluate the efficacy and spectrum of activity of these compounds.
Several studies have reported broad-spectrum anticonvulsant activity for various derivatives. For instance, a series of 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones were synthesized and tested, with many compounds showing effectiveness in at least one seizure model. The most active among these demonstrated high activity in the 6 Hz psychomotor seizure test and were also active in the MES and scPTZ screens.
Similarly, N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have been evaluated, with some showing activity predominantly in the MES seizures, and several also demonstrating efficacy in the 6 Hz screen, a model for therapy-resistant epilepsy. Water-soluble analogues of previously described anticonvulsants also exhibited broad-spectrum properties in MES, scPTZ, and 6 Hz seizure models. One notable compound from this series showed robust anticonvulsant activity across all three models and was also effective in a model of drug-resistant epilepsy.
Further modifications to the core structure, such as the synthesis of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides, have yielded compounds with potent anticonvulsant effects. The most active substance in this series displayed more favorable efficacy and safety profiles than the reference drug valproic acid in the MES and 6 Hz tests. The anticonvulsant potential of related heterocyclic structures like thiazolidin-4-one substituted thiazoles and 4-(2-(alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones has also been demonstrated in MES and scPTZ models.
| Compound Class | MES Test Activity | scPTZ Test Activity | 6 Hz Test Activity | Reference |
|---|---|---|---|---|
| 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones | Active | Active | Highly Active | |
| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives | Active | - | Active | |
| Water-soluble analogues of anticonvulsants | Active | Active | Active | |
| 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides | Active | - | Active |
Antinociceptive and Anti-inflammatory Properties
In addition to their anticonvulsant effects, derivatives of this compound have been investigated for their potential antinociceptive and anti-inflammatory activities.
A water-soluble derivative that demonstrated strong anticonvulsant properties also showed high efficacy against pain responses in models of tonic pain, neurogenic pain, and neuropathic pain in mice. This compound also exhibited distinct anti-inflammatory activity in a model of aseptic inflammation.
Piperazine derivatives, in general, are considered attractive candidates for the development of new analgesic and anti-inflammatory drugs. For example, 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester (LQFM-008) has been shown to possess both anti-inflammatory and anti-nociceptive effects. In the formalin test, this compound reduced the licking time in both the neurogenic and inflammatory phases. It also increased the latency to thermal stimulus in the tail flick and hot plate tests, suggesting central mechanisms of action. In a model of carrageenan-induced paw edema, LQFM-008 reduced edema, and in a pleurisy test, it reduced both cell migration and protein exudation.
Other related heterocyclic structures, such as condensed [4-(3,4-dimethylphenyl)-1(2H)-oxo-phthalazin-2-yl]acetic acid hydrazide derivatives, have also been synthesized and tested for their anti-inflammatory activities, with several compounds showing activity comparable to the standard drug indomethacin. Similarly, pyrimidinyl piperazinyl butanoic acid derivatives have demonstrated potent antinociceptive effects in a p-benzoquinone-induced writhing study.
Antimicrobial Efficacy against Pathogenic Microorganisms (e.g., Bacterial and Mycobacterial Strains)
The antimicrobial potential of this compound derivatives and related compounds has been explored against a range of pathogenic microorganisms.
A novel pleuromutilin derivative, 22-(4-(2-(4-nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin (NPDM), has shown excellent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies revealed that NPDM is a potent bactericidal agent against MRSA, inducing time-dependent growth inhibition.
Other studies have focused on the synthesis of new disubstituted piperazines and their evaluation for antibacterial and antifungal activity. In one such study, a particular compound was identified as the most potent, with Listeria monocytogenes being the most sensitive bacterium and Staphylococcus aureus the most resistant. Several of these compounds were also more potent than ampicillin against MRSA.
Derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide have also been synthesized and evaluated for their antimicrobial activity. Additionally, condensed phthalazine derivatives have been synthesized with the primary aim of evaluating their effectiveness against microbial pathogens, with several of the new compounds exhibiting significant antimicrobial activity.
| Compound Class | Target Microorganism | Observed Activity | Reference |
|---|---|---|---|
| 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin (NPDM) | Methicillin-resistant Staphylococcus aureus (MRSA) | Potent bactericidal agent | |
| Disubstituted piperazines | Listeria monocytogenes, MRSA | Potent antibacterial activity | |
| (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide derivatives | Various bacteria and fungi | Antimicrobial activity | |
| Condensed phthalazine derivatives | Various microbial pathogens | Significant antimicrobial activity |
Antitumor and Antiproliferative Evaluations in Relevant In Vivo Animal Models
The antitumor and antiproliferative potential of compounds related to this compound has been evaluated in various in vivo animal models.
Phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates (PAIB-SOs) are prodrugs that are bioactivated into potent antimitotics. The antitumor activities of three PAIB-SO derivatives were evaluated in a MCF7 breast cancer xenografted tumor mouse model.
Thiadiazole-based compounds have also been investigated for their in vivo anticancer properties. One such compound, N-(4-oxo-2-(4-((5-aryl-1,3,4-thiadiazole-2-yl) amino) phenyl thiazolidine-3-yl) benzamide, was examined for its efficacy in Ehrlich Ascites Carcinoma (EAC) cell-bearing mice. The efficacy of this compound was demonstrated by a decrease in tumor mass, hindrance of cell proliferation, and an increase in the average lifespan of the tumor-bearing mice.
Furthermore, 1,2,4-oxadiazole derivatives have been shown to possess antitumor activities. One study based on a Burkitt's lymphoma Daudi xenograft model showed that a particular 1,2,4-oxadiazole derivative was able to remarkably reduce tumor growth when administered orally. More recent research has also highlighted the potential of 1,2,4-oxadiazole derivatives as antitumoral and immunotherapeutic agents.
Structure-Activity Relationship (SAR) Analysis of this compound Derivatives
The exploration of derivatives based on the this compound scaffold has provided significant insights into the structural requirements for eliciting potent biological activities, particularly in the realm of anticonvulsant agents. Through systematic modifications of this core structure, researchers have been able to map the relationship between specific structural features and the resulting pharmacological effects.
Elucidation of Key Pharmacophoric Elements
A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological effect. For anticonvulsant derivatives of this compound, several key pharmacophoric elements have been identified.
The core structure can be deconstructed into three main components:
The Phenylpiperazine Moiety: This group is a crucial component. The terminal phenyl ring serves as a key hydrophobic region, and its substitution pattern is critical for modulating activity. The piperazine ring acts as a central linker.
A Terminal Heterocyclic System: In many potent anticonvulsant analogs, the oxoacetyl bridge is connected to a nitrogen-containing heterocyclic system. Specifically, the pyrrolidine-2,5-dione (succinimide) ring has been identified as a critical pharmacophore for anticonvulsant activity in this class of compounds. nih.gov
The combination of the phenylpiperazine group with the pyrrolidine-2,5-dione ring via the oxoacetyl linker creates a molecular architecture that has proven effective in preclinical anticonvulsant screening models. nih.gov
Impact of Substituent Nature and Position on Biological Activity
Detailed SAR studies have demonstrated that the nature and position of substituents on both the terminal phenyl ring and the pyrrolidine-2,5-dione moiety have a profound impact on anticonvulsant efficacy. nih.gov Analysis of a series of 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones has revealed specific trends. nih.gov
Substitutions on the Phenyl Ring: The electronic properties and position of substituents on the phenyl ring of the phenylpiperazine group are major determinants of activity.
Electron-Withdrawing Groups: The introduction of potent electron-withdrawing groups has been shown to enhance anticonvulsant activity. For instance, a trifluoromethyl (-CF₃) group at the meta-position (position 3) of the phenyl ring results in compounds with high activity. nih.gov
Halogenation: The presence of a chlorine atom (-Cl) at the para-position (position 4) of the phenyl ring is also associated with significant anticonvulsant properties. nih.gov
Substitutions on the Pyrrolidine-2,5-dione Ring: Modification of the succinimide portion of the molecule also plays a critical role in tuning the biological response.
Alkylation: The introduction of small alkyl groups, such as methyl (-CH₃) groups, at the 3-position of the pyrrolidine-2,5-dione ring influences the activity profile. Both mono-methylation and di-methylation at this position have yielded highly active compounds. nih.gov
The interplay between substitutions on these two distinct parts of the molecule is crucial for achieving optimal activity. For example, compounds combining a 3-(trifluoromethyl)phenyl or a 4-chlorophenyl group with a 3,3-dimethylpyrrolidine-2,5-dione moiety were found to be among the most active in this series, showing potent efficacy in the 6-Hz psychomotor seizure test, a model used for screening agents against therapy-resistant seizures. nih.gov
The table below summarizes the structural features of the most active derivatives and their observed activity in preclinical screens. nih.gov
| Compound ID | Phenylpiperazine Substituent (R¹) | Pyrrolidine-2,5-dione Substituents (R²) | Summary of Anticonvulsant Activity |
| 14 | 3-CF₃ | Unsubstituted | Active in MES, scPTZ, and 6-Hz screens. |
| 17 | 4-Cl | 3-CH₃ | High activity in the 6-Hz screen. |
| 23 | 4-Cl | 3,3-(CH₃)₂ | Active in MES, scPTZ, and 6-Hz screens. |
| 26 | 3-CF₃ | 3,3-(CH₃)₂ | High activity in the 6-Hz screen. |
| MES = Maximal Electroshock; scPTZ = subcutaneous Pentylenetetrazole; 6-Hz = Psychomotor seizure model. |
These findings underscore the importance of specific substitution patterns for designing effective anticonvulsant agents based on the this compound scaffold. nih.gov
Computational Chemistry and Chemoinformatics in the Research of 2 Oxo 2 4 Phenylpiperazin 1 Yl Acetic Acid Derivatives
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a pivotal computational tool used to predict the preferred orientation of a ligand when bound to a target receptor. For derivatives of 2-oxo-2-(4-phenylpiperazin-1-yl)acetic acid, this technique is instrumental in elucidating potential mechanisms of action and identifying promising lead compounds.
Researchers have employed molecular docking to study derivatives of this scaffold against various biological targets, particularly in the context of anticancer research. For instance, studies on N-phenylpiperazine analogues have demonstrated their ability to bind to crucial cancer targets like topoisomerase II (Topo II). Molecular docking simulations of these compounds with the DNA-Topo II complex have revealed specific binding modes. The phenylpiperazine moiety often inserts into the DNA minor groove or engages in π-π stacking interactions with nucleic acid bases, while other parts of the molecule can form hydrogen bonds with key amino acid residues in the enzyme's active site, such as Asp463 and Gly488. nih.gov
In one study, a series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives, which contain the core piperazine (B1678402) structure, were synthesized and docked against anticancer targets. The results showed that specific derivatives achieved good docking scores, indicating strong binding affinity within the receptor's pocket. These findings suggested that such compounds could serve as valuable leads for the rational design of new anticancer molecules. unimi.it Similarly, other research on novel phenylpiperazine derivatives of 1,2-benzothiazine confirmed their potential as anticancer agents by showing favorable binding to both the DNA-Topo II complex and the minor groove of DNA. nih.gov
The binding interactions predicted by docking are often driven by a combination of forces, including hydrogen bonds and electrostatic interactions. For N-phenylpiperazine derivatives targeting the α1A-adrenoceptor, key binding sites were identified involving amino acids like Asp106, Gln177, and Ser188. nih.gov These detailed interaction maps are crucial for optimizing the ligand structure to enhance binding affinity and selectivity.
Table 1: Example of Molecular Docking Results for Phenylpiperazine Derivatives
| Derivative Class | Target | Key Interacting Residues | Predicted Binding Mode | Reference |
| 1,2-Benzothiazine Phenylpiperazines | DNA-Topo II Complex | Asp463, Gly488, Met762 | π-π stacking, Hydrogen bonds | nih.gov |
| Quinazolinone Phenylpiperazines | Anticancer Target (CDK) | Not specified | High docking score in binding pocket | unimi.it |
| N-Phenylpiperazines | α1A-Adrenoceptor | Asp106, Gln177, Ser188 | Hydrogen bonds, Electrostatic forces | nih.gov |
Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential)
Quantum chemical calculations offer a deeper understanding of the electronic properties of molecules, which govern their reactivity and intermolecular interactions. Methods like Density Functional Theory (DFT) are widely used to study derivatives of this compound.
DFT studies are employed to determine the optimized molecular geometry and electronic structure of these compounds. A key aspect of this analysis is the examination of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter that reflects the chemical reactivity and stability of the molecule; a smaller gap generally implies higher reactivity.
For N-phenyl piperazine derivatives, DFT calculations have been used to analyze these electronic properties. The distribution of HOMO and LUMO across the molecule can pinpoint the regions most likely to be involved in chemical reactions. For instance, in a study of N-phenyl piperazine derivatives, the HOMO-LUMO energy gap was calculated to understand the molecule's stability and reactivity, which is crucial for its interaction with biological targets.
Molecular Electrostatic Potential (MEP) mapping is another valuable output of quantum chemical calculations. The MEP surface visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For phenylpiperazine derivatives, MEP analysis has shown that electron-rich domains, often around nitrogen and oxygen atoms, are key sites for forming hydrogen bonds with enzymes and receptors. This information complements molecular docking studies by explaining the nature of the observed intermolecular interactions.
Table 2: Quantum Chemical Parameters for a Representative Phenylpiperazine Derivative
| Parameter | Description | Typical Application |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |
| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | Correlates with chemical reactivity and stability |
| MEP Surface | Molecular Electrostatic Potential | Identifies sites for electrophilic and nucleophilic attack |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR studies are essential for predicting the activity of unsynthesized analogues and for understanding the structural features that are crucial for their therapeutic effects.
In a typical QSAR study, various molecular descriptors are calculated for a set of related compounds with known biological activities. These descriptors quantify different aspects of the molecule's physicochemical properties, such as steric (size and shape), electronic (charge distribution), and hydrophobic characteristics. Statistical methods, like partial least squares (PLS) regression, are then used to build a model that correlates these descriptors with the observed activity.
For example, a QSAR study was performed on a series of mono-substituted 4-phenylpiperazines to understand their effects on the dopaminergic system. The study revealed that the position and physicochemical nature of substituents on the aromatic ring were critical for their in vivo activity. The resulting QSAR models provided a comprehensive understanding of the biological response, linking it to descriptors related to hydrophobicity and steric factors. ebi.ac.uk Such models are invaluable for guiding the synthesis of new derivatives with potentially improved potency.
The validation of a QSAR model is crucial to ensure its predictive power. This is typically done through internal validation (e.g., cross-validation) and external validation using a test set of compounds not included in the model's creation. A statistically robust QSAR model can then be used to predict the activity of new, virtual compounds, thereby prioritizing the most promising candidates for synthesis and experimental testing. nih.gov
Pharmacokinetic Prediction Studies (e.g., Lipinski's Rule of Five, Oral Bioavailability)
In silico prediction of pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—is a critical step in early-stage drug discovery. These predictions help to identify candidates that are likely to have good drug-like properties, reducing the risk of late-stage failures. For derivatives of this compound, various computational models are used to assess their pharmacokinetic profiles.
One of the most widely used guidelines is Lipinski's Rule of Five. nih.govebi.ac.uknih.gov This rule suggests that a compound is more likely to be orally bioavailable if it meets certain criteria related to its molecular properties. nih.govebi.ac.uknih.gov While not a strict rule, it serves as a useful filter for prioritizing compounds. nih.gov
Lipinski's Rule of Five Criteria:
Molecular weight ≤ 500 Daltons nih.gov
Log P (octanol-water partition coefficient) ≤ 5 nih.gov
No more than 5 hydrogen bond donors nih.gov
No more than 10 hydrogen bond acceptors nih.gov
Studies on various series of phenylpiperazine derivatives have shown that many of these compounds adhere to Lipinski's rule, suggesting they possess favorable physicochemical properties for oral administration. In silico tools can quickly calculate these and other properties, such as the polar surface area (PSA) and the number of rotatable bonds, which are also indicators of oral bioavailability.
Table 3: In Silico Pharmacokinetic Profile for a Hypothetical Phenylpiperazine Derivative
| Property | Predicted Value | Compliance with Guideline | Implication |
| Molecular Weight | 450 Da | Yes (≤ 500) | Good potential for absorption |
| Log P | 3.5 | Yes (≤ 5) | Balanced solubility |
| H-Bond Donors | 2 | Yes (≤ 5) | Favorable for membrane permeability |
| H-Bond Acceptors | 6 | Yes (≤ 10) | Favorable for membrane permeability |
| Lipinski Violations | 0 | Yes (≤ 1) | High drug-likeness score |
| Oral Bioavailability | High | Favorable | Likely to be well-absorbed orally |
Chemoinformatic Profiling and Database Analysis (e.g., PubChem, ChEMBL)
Chemoinformatic profiling involves the systematic analysis of chemical information from large databases like PubChem and ChEMBL. nih.gov This process helps to understand the known chemical space around a particular scaffold, identify related compounds with known biological activities, and gather data for building predictive models.
For example, the ChEMBL database is a manually curated resource of bioactive molecules with drug-like properties. nih.gov It contains data on numerous compounds featuring the phenylpiperazine moiety, linking them to specific biological targets and activity data from scientific literature. This information is invaluable for:
Target Identification: Identifying potential biological targets for new derivatives based on the known activities of similar compounds.
SAR Data Mining: Extracting structure-activity relationship data to inform the design of new molecules.
Model Building: Providing the necessary data to construct QSAR and machine learning models for activity and property prediction.
Similarly, PubChem provides comprehensive information on chemical substances, including their structures, properties, and biological activities. By analyzing the data available for phenylpiperazine-containing compounds, researchers can gain insights into their general properties, such as predicted physicochemical characteristics and links to relevant patents and literature.
In Silico Screening and Virtual Library Design for Novel Analogues
In silico screening, or virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach, combined with the design of virtual libraries, allows for the exploration of a vast chemical space to discover novel analogues of this compound with desired biological activities.
The process typically begins with the rational design of a virtual combinatorial library. Starting with the core this compound scaffold, various chemical groups can be virtually attached at different positions to create a large set of hypothetical derivatives. This design is often guided by known structure-activity relationships or by the structural features of the target's binding site.
Once the virtual library is created, it can be screened using several methods:
Structure-Based Virtual Screening (SBVS): If the 3D structure of the biological target is known, molecular docking can be used to predict the binding affinity of each compound in the library. The top-scoring compounds are then selected for further investigation. This method has been applied in the discovery of anticancer agents based on the phenylpiperazine scaffold, where libraries were docked against targets like topoisomerase.
Ligand-Based Virtual Screening: When the target structure is unknown, a model based on known active ligands can be used. This often involves creating a pharmacophore model, which defines the essential 3D arrangement of features required for biological activity. The virtual library is then screened to find molecules that match this pharmacophore.
The goal of in silico screening is to enrich the selection of compounds for experimental testing, increasing the probability of finding active molecules. This computational pre-filtering saves significant time and resources compared to high-throughput screening of physical compounds alone.
Future Research Trajectories and Translational Outlook for 2 Oxo 2 4 Phenylpiperazin 1 Yl Acetic Acid Derivatives
Design and Synthesis of Next-Generation Analogues with Improved Potency and Selectivity
The future development of 2-oxo-2-(4-phenylpiperazin-1-yl)acetic acid derivatives hinges on the rational design and synthesis of new analogues with enhanced biological activity and target specificity. The core structure allows for systematic modification at several key positions, primarily on the phenyl ring and the piperazine (B1678402) moiety, to modulate its physicochemical properties and pharmacodynamics.
Recent research has focused on creating derivatives such as 2-oxo-2-(4-phenylpiperazin-1-yl)acetamides as positive allosteric modulators (PAMs) for the Excitatory Amino Acid Transporter 2 (EAAT2). nih.gov In these studies, structure-affinity relationships were explored, leading to the identification of compounds with significant inhibitory constants. nih.gov Future synthetic strategies will likely involve:
Substitution Pattern Modification: The aromatic ring of the N-phenylpiperazine moiety can be substituted with various electron-donating or electron-withdrawing groups to fine-tune the molecule's basicity and, consequently, its pharmacokinetic and pharmacodynamic profiles. nih.gov
Bioisosteric Replacement: The acetic acid group can be replaced with other bioisosteres, such as tetrazoles or hydroxamic acids, to improve metabolic stability and cell permeability. The synthesis of related structures, like 1,2,4-oxadiazoles, often involves the conversion of nitriles to amidoximes followed by cyclization, a strategy that could be adapted for these derivatives. mdpi.com
Parallel and Convergent Synthesis: High-throughput synthesis methodologies can be employed to rapidly generate a diverse library of analogues for screening. For example, peptide coupling reagents like EDC-HCl and HOBt have been used to synthesize related amide derivatives from the parent acetic acid. researchgate.net
These synthetic efforts aim to create a new generation of compounds with optimized potency, selectivity, and drug-like properties, expanding their therapeutic potential.
| Derivative Type | Synthetic Strategy Example | Potential Improvement |
| Acetamides | Reaction of the parent acetic acid with various amines using peptide coupling agents. researchgate.net | Enhanced target binding and modulation (e.g., EAAT2 PAMs). nih.gov |
| Substituted Phenyl Analogues | Introduction of halogens, methoxy, or nitro groups onto the phenyl ring. nih.govresearchgate.net | Altered electronics and lipophilicity for improved potency and pharmacokinetics. |
| Heterocyclic Core Modifications | Replacing the phenylpiperazine core with other heterocyclic systems. | Exploration of new structure-activity relationships (SAR). nih.gov |
| Acetic Acid Bioisosteres | Conversion to 1,2,4-oxadiazoles or other acidic functional group mimics. ipbcams.ac.cn | Improved metabolic stability and oral bioavailability. |
Exploration of Novel Biological Targets and Therapeutic Applications (Non-Clinical)
While initial studies have identified EAAT2 as a promising target for 2-oxo-2-(4-phenylpiperazin-1-yl)acetamide derivatives in the context of neurodegeneration, the versatile phenylpiperazine scaffold suggests a much broader range of potential biological activities. nih.govnih.gov Future non-clinical research should aim to explore novel targets and expand the therapeutic applications beyond the CNS.
Serine Hydrolase Inhibition: The endocannabinoid system includes key serine hydrolase enzymes like Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL), which are critical therapeutic targets for pain, inflammation, and neurodegenerative diseases. frontiersin.orgresearchgate.netnih.gov Given that many enzyme inhibitors share structural motifs with phenylpiperazine derivatives, screening these compounds against FAAH and MAGL could uncover new therapeutic avenues. researchgate.netnih.gov
Histone Deacetylase (HDAC) Inhibition: Certain phenylpiperazine and phenylpiperidine compounds have been patented as selective inhibitors of HDAC6, demonstrating neuroprotective effects. google.com This suggests that derivatives of this compound could be investigated for similar activity, potentially leading to treatments for neurodegenerative disorders.
Other CNS Targets: The phenylpiperazine nucleus is a common feature in compounds targeting various CNS receptors and transporters, including serotonin (B10506) reuptake inhibitors. nih.govgoogle.com Screening against a panel of CNS targets could reveal unexpected activities relevant to psychiatric disorders like depression and anxiety. google.com
Anti-inflammatory and Anticancer Potential: Related quinazolinone-piperazine derivatives have shown potential as antimicrobial and anticancer agents. nih.govresearchgate.net Exploring the activity of this compound derivatives against cancer cell lines and in models of inflammation is a logical extension of their known biological profile. mdpi.comresearchgate.net
| Potential Target Class | Specific Example | Potential Therapeutic Area | Rationale |
| Neurotransmitter Transporters | Excitatory Amino Acid Transporter 2 (EAAT2) nih.gov | Neurodegeneration nih.gov | Direct evidence from recent studies on acetamide (B32628) derivatives. nih.gov |
| Serine Hydrolases | FAAH, MAGL frontiersin.orgresearchgate.net | Neuropathic Pain, Inflammation, Neuroprotection nih.govnih.gov | Structural similarities to known inhibitors; a promising area for scaffold hopping. |
| Histone Deacetylases | HDAC6 google.com | Neurodegenerative Diseases google.com | Related phenylpiperazine compounds show selective HDAC6 inhibition. google.com |
| G-Protein Coupled Receptors | Serotonin Receptors google.com | Depression, Anxiety google.com | The phenylpiperazine scaffold is a classic pharmacophore for CNS GPCRs. nih.gov |
| Kinases / Other Enzymes | Various | Oncology, Inflammation | Broad screening may reveal novel activities based on the privileged scaffold. pharmacophorejournal.com |
Development of Advanced Preclinical Research Models for Comprehensive Efficacy Assessment (Non-Human)
To thoroughly evaluate the therapeutic potential of next-generation this compound derivatives, advanced and target-relevant preclinical models are essential. These models must go beyond simple binding assays to provide a comprehensive assessment of a compound's efficacy and mechanism of action in a biological system.
In Vivo Target Engagement and Biodistribution: For CNS targets like EAAT2, developing radiolabeled versions of lead compounds is crucial. nih.gov Techniques like Positron Emission Tomography (PET) can be used in rodents to non-invasively monitor brain penetration, target engagement, and pharmacokinetics, as demonstrated with [¹⁸F]-labeled acetamide derivatives. nih.gov
Animal Models of Disease: Efficacy must be tested in relevant non-human disease models. For potential FAAH or MAGL inhibitors, this includes models of neuropathic pain (e.g., spinal nerve ligation), inflammatory pain (e.g., carrageenan-induced paw edema), and neurodegeneration. nih.govnih.govfrontiersin.org
Cell-Based and Ex Vivo Assays: Before moving into animal models, efficacy can be assessed using sophisticated cell-based assays. For inflammation, macrophage-like cell lines such as RAW 264.7 can be used to measure effects on nitric oxide production or cytokine release. nih.gov For neuroprotection, primary neuronal cultures or brain slice models can provide valuable data on a compound's ability to prevent cell death.
The use of these advanced models will be critical for selecting the most promising candidates for further development and for understanding how these compounds perform in a complex living system.
Integration of Omics Technologies for Deeper Mechanistic Understanding
To fully understand the biological effects of this compound derivatives, future research must integrate "omics" technologies. These approaches provide an unbiased, system-wide view of the molecular changes induced by a compound, offering deep mechanistic insights and helping to identify potential off-target effects or novel biomarkers.
Transcriptomics: RNA sequencing can be used to analyze changes in gene expression in cells or tissues treated with a lead compound. For example, in preclinical models of pancreatitis, transcriptomics revealed that a MAGL inhibitor induced large-scale changes in gene expression and alternative splicing events, pointing to novel mechanisms of action. frontiersin.org This approach could elucidate the downstream pathways affected by EAAT2 modulation.
Proteomics: By analyzing the entire protein content of a cell or tissue, proteomics can identify changes in protein expression, post-translational modifications, and protein-protein interactions. This could confirm target engagement and reveal off-target interactions that might contribute to efficacy or toxicity.
Metabolomics: This technology profiles the complete set of small-molecule metabolites. For inhibitors of enzymes like FAAH or MAGL, metabolomics is essential for confirming the desired effect on endocannabinoid levels (e.g., anandamide, 2-AG) and for understanding broader impacts on lipid metabolism. nih.govresearchgate.net
Spatial Transcriptomics: This cutting-edge technique preserves histological information by mapping gene expression back to its location within a tissue slice. mdpi.com It could be used to study the specific cell populations in the brain that are affected by a lead compound, providing a deeper understanding of its effects within complex tissue architecture. mdpi.com
Synergy between Computational and Experimental Research in the Discovery of New Bioactive Compounds
The discovery and optimization of new bioactive compounds are increasingly driven by a powerful synergy between computational and experimental approaches. For derivatives of this compound, this integration can accelerate the design-synthesize-test cycle and improve the success rate of identifying potent and selective molecules.
De Novo Design and Generative Models: Advances in deep learning have enabled the de novo design of proteins and enzymes. nih.govnih.gov Similar generative models, such as RFdiffusion, can be adapted to design novel small molecule scaffolds or to optimize existing ones by generating structures tailor-made for a specific active site. nih.govbiorxiv.org
Molecular Docking and Simulation: Molecular docking is a standard computational tool used to predict the binding orientation and affinity of a small molecule to its target. nih.gov This has been used to rationalize the activity of related piperazine-containing compounds. nih.govresearchgate.net More advanced molecular dynamics simulations can then be used to understand the stability of the ligand-protein complex and the energetic basis for binding.
In Silico Screening and Property Prediction: Large virtual libraries of this compound derivatives can be screened computationally against various biological targets to prioritize compounds for synthesis. pharmacophorejournal.com Furthermore, computational models can predict ADME (absorption, distribution, metabolism, and excretion) and toxicity properties, helping to identify candidates with favorable drug-like characteristics early in the discovery process. pharmacophorejournal.com
Experimental validation of computationally designed compounds provides crucial feedback that is used to refine the computational models, creating a virtuous cycle that drives the discovery of superior bioactive molecules. youtube.com
Patent Landscape Analysis and Academic Contributions to the Field
The N-phenylpiperazine subunit is a well-established scaffold in medicinal chemistry, yet its full potential may be underutilized. nih.govresearchgate.net An analysis of the patent landscape and academic contributions provides insight into the current state of research and opportunities for innovation.
Patent Landscape: Reviews of patents involving N-phenylpiperazine derivatives indicate a relatively low number of filings compared to the number of compounds that have reached clinical trials, suggesting the scaffold is currently underrated. nih.govresearchgate.net While historically viewed as a "CNS structure," patents are emerging for a wider range of therapeutic areas, including cancer, inflammation, and viral diseases. nih.gov For instance, a recent patent application covers phenylpiperazine compounds as selective HDAC6 inhibitors for neuroprotection. google.com This highlights the opportunity to secure intellectual property for novel derivatives of this compound, particularly for non-CNS applications.
Academic Contributions: Academic research plays a vital role in exploring novel applications and mechanisms for these compounds. The development of radiolabeled probes for EAAT2 is a prime example of an academic contribution that provides invaluable tools for the entire research community. nih.gov Such studies, often published in peer-reviewed journals, lay the groundwork for future translational and commercial development by validating new biological targets and demonstrating proof-of-concept for novel therapeutic strategies.
The ongoing interplay between commercial patenting activity and foundational academic research will continue to shape the future of this promising class of compounds.
Q & A
Q. What are the optimal synthetic routes for 2-oxo-2-(4-phenylpiperazin-1-yl)acetic acid, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step organic reactions, such as coupling 4-phenylpiperazine with oxoacetic acid derivatives. Key steps include:
- Nucleophilic substitution : Reacting 4-phenylpiperazine with α-keto acid halides under anhydrous conditions (e.g., THF, DCM) .
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency due to improved solubility of intermediates .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) achieves >95% purity .
Q. Table 1: Synthetic Optimization Parameters
| Parameter | Impact on Yield | Reference |
|---|---|---|
| Temperature (25–80°C) | Higher temps reduce side products | |
| Catalyst (e.g., DCC) | Increases coupling efficiency | |
| Reaction time (12–24h) | Longer durations improve completion |
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR spectroscopy : ¹H/¹³C NMR confirms structural integrity, with piperazine protons appearing as multiplet signals (δ 2.5–3.5 ppm) and the oxoacetate carbonyl at δ 170–175 ppm .
- X-ray crystallography : Resolves bond angles and torsional strain in the piperazine-acetic acid moiety (e.g., C=O bond length ~1.21 Å) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (calculated for C₁₂H₁₃N₂O₃: 233.09 g/mol) .
Q. How can researchers assess the compound’s biological activity in vitro?
Methodological Answer:
- Enzyme inhibition assays : Test against targets like monoamine oxidases (MAOs) or kinases using fluorometric/colorimetric substrates (IC₅₀ determination) .
- Receptor binding studies : Radioligand displacement assays (e.g., serotonin/dopamine receptors) with [³H]-labeled ligands .
- Cytotoxicity screening : MTT assays on cell lines (e.g., HEK-293, HepG2) at concentrations ≤100 µM to evaluate safety margins .
Advanced Research Questions
Q. How should researchers address contradictions in reported biological activity data?
Methodological Answer:
- Replicate studies : Cross-validate findings using independent assays (e.g., SPR vs. ITC for binding affinity) .
- Structural analogs : Compare activity of derivatives (e.g., 4-fluorophenyl or methyl-substituted piperazines) to identify pharmacophore requirements .
- Meta-analysis : Aggregate data from PubChem, ChEMBL, and crystallographic databases to identify trends (e.g., logP vs. IC₅₀ correlations) .
Q. What computational strategies predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger to model binding poses in serotonin receptor pockets (PDB ID: 6WGT) .
- MD simulations : Analyze stability of ligand-receptor complexes (e.g., RMSD <2.0 Å over 100 ns) .
- QSAR modeling : Derive predictive models using descriptors like topological polar surface area (TPSA) and H-bond acceptors .
Q. How can stability and degradation pathways be studied under physiological conditions?
Methodological Answer:
- Accelerated stability testing : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via HPLC-UV at 254 nm .
- Degradant identification : LC-MS/MS detects oxidation products (e.g., hydroxylation at the piperazine ring) .
- pH-dependent studies : Assess hydrolysis kinetics in gastric (pH 2.0) and intestinal (pH 6.8) buffers .
Q. What methods resolve enantiomeric purity if chiral centers are introduced?
Methodological Answer:
- Chiral HPLC : Use Chiralpak IA-3 columns (hexane:isopropanol, 90:10) to separate enantiomers (Rf >1.5) .
- Circular dichroism (CD) : Confirm absolute configuration by comparing experimental and simulated CD spectra .
- Crystallographic resolution : Co-crystallize with chiral auxiliaries (e.g., tartaric acid derivatives) .
Q. How to design experiments for studying synergistic effects with other pharmacophores?
Methodological Answer:
- Combination index (CI) : Use the Chou-Talalay method to quantify synergy (CI <1.0) in cytotoxicity assays .
- Isobolograms : Plot dose-response curves for dual therapies (e.g., with NSAIDs or antifungals) .
- Structural hybridization : Synthesize conjugates (e.g., with fluoroquinolones) and compare bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
